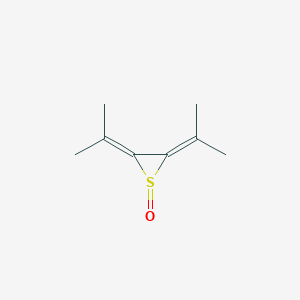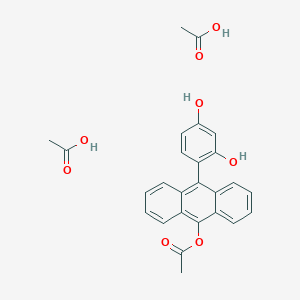
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole is an organosilicon compound that belongs to the class of siloles. Siloles are known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole typically involves the reaction of silacyclopentadienes with phenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can lead to the formation of silole anions.
Substitution: Substitution reactions can occur at the phenyl or trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenated reagents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while reduction can produce silole anions.
Applications De Recherche Scientifique
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which 1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole exerts its effects involves interactions with molecular targets and pathways. Its electronic properties allow it to participate in electron transfer processes, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Similar electronic properties but different substitution pattern.
1,1,2,3,4,5-Hexaphenylsilole: Higher phenyl content, leading to different reactivity and applications.
Uniqueness
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other siloles.
Propriétés
Numéro CAS |
79628-08-3 |
|---|---|
Formule moléculaire |
C29H36Si3 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
trimethyl-(1-methyl-1,3,4-triphenyl-5-trimethylsilylsilol-2-yl)silane |
InChI |
InChI=1S/C29H36Si3/c1-30(2,3)28-26(23-17-11-8-12-18-23)27(24-19-13-9-14-20-24)29(31(4,5)6)32(28,7)25-21-15-10-16-22-25/h8-22H,1-7H3 |
Clé InChI |
HCTOTYANKUNIBF-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


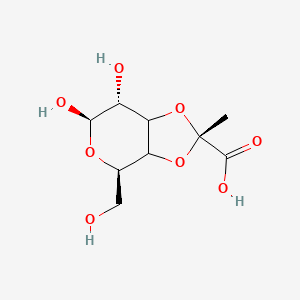
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
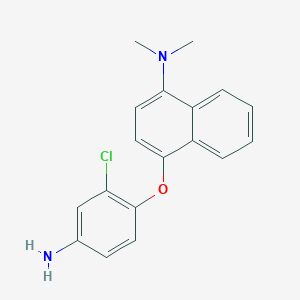

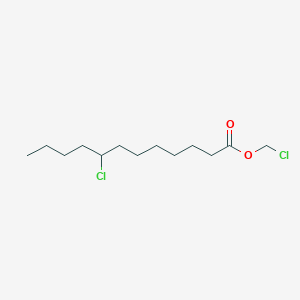
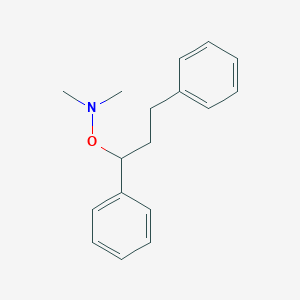

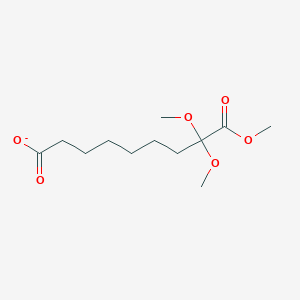
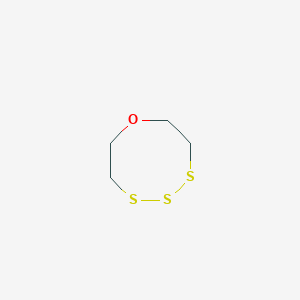
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
